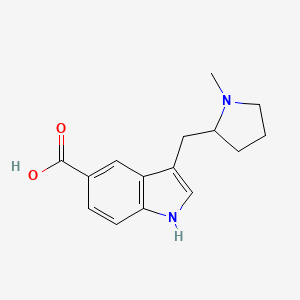
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring attached to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1-methylpyrrolidine, which is then reacted with indole-5-carboxylic acid under specific conditions to form the desired compound. The reaction often requires the use of organic solvents such as dichloromethane or ethyl acetate and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at lower temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the indole and pyrrolidine moieties, which play a crucial role in the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Other compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, exhibit similar chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of the indole and pyrrolidine structures. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider array of biological targets, making it a versatile compound in scientific research .
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-17-6-2-3-12(17)7-11-9-16-14-5-4-10(15(18)19)8-13(11)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3,(H,18,19) |
InChIキー |
XXSDEVPTLXKBJR-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















